3-iodo-4-methoxy-N-(2-methyl-5-nitrophenyl)benzenesulfonamide
Overview
Description
3-iodo-4-methoxy-N-(2-methyl-5-nitrophenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a unique structure with an iodine atom, a methoxy group, and a nitrophenyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-4-methoxy-N-(2-methyl-5-nitrophenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core benzenesulfonamide structure. The introduction of the iodine atom and the methoxy group can be achieved through electrophilic aromatic substitution reactions. The nitrophenyl group is usually introduced via nitration reactions. Common reagents used in these steps include iodine, methanol, and nitric acid, under controlled conditions to ensure the desired substitutions occur efficiently.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactions, utilizing automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors could also be explored to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-iodo-4-methoxy-N-(2-methyl-5-nitrophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products
Oxidation: Formation of 4-methoxybenzenesulfonic acid derivatives.
Reduction: Formation of 2-methyl-5-aminophenyl derivatives.
Substitution: Formation of azido or thiol-substituted benzenesulfonamides.
Scientific Research Applications
3-iodo-4-methoxy-N-(2-methyl-5-nitrophenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new antibiotics.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-iodo-4-methoxy-N-(2-methyl-5-nitrophenyl)benzenesulfonamide is primarily related to its ability to inhibit bacterial growth. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. By competitively inhibiting the enzyme dihydropteroate synthase, the compound prevents the synthesis of folic acid, which is essential for bacterial DNA replication and cell division.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(2-methyl-5-nitrophenyl)benzenesulfonamide
- 3-chloro-4-methoxy-N-(2-methyl-5-nitrophenyl)benzenesulfonamide
- 3-iodo-4-methoxy-N-(2-methyl-5-aminophenyl)benzenesulfonamide
Uniqueness
The presence of the iodine atom in 3-iodo-4-methoxy-N-(2-methyl-5-nitrophenyl)benzenesulfonamide distinguishes it from other similar compounds. This iodine atom can participate in unique halogen bonding interactions, potentially enhancing the compound’s biological activity and binding affinity to target enzymes.
Properties
IUPAC Name |
3-iodo-4-methoxy-N-(2-methyl-5-nitrophenyl)benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IN2O5S/c1-9-3-4-10(17(18)19)7-13(9)16-23(20,21)11-5-6-14(22-2)12(15)8-11/h3-8,16H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYCNQUEMKHLIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC(=C(C=C2)OC)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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